molecular formula C22H21NO6S B8772754 4-p-Tolyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

4-p-Tolyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

Cat. No. B8772754
M. Wt: 427.5 g/mol
InChI Key: KYAWUDLEPXHMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-p-Tolyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C22H21NO6S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-p-Tolyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-p-Tolyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

4-(4-methylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylic acid

InChI

InChI=1S/C22H21NO6S/c1-12-5-7-13(8-6-12)15-11-30-21(18(15)22(25)26)23-20(24)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-11H,1-4H3,(H,23,24)(H,25,26)

InChI Key

KYAWUDLEPXHMHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (5 mmol), and 1-(3,4,5-trimethoxyphenyl)ethanone (5 mmol) are dissolved in toluene (5 mL). Morpholine (5 mmol) is added followed by activated molecular sieves (4A). The reaction is stirred at 80° C. for 12 hours. The reaction is cooled to room temperature, filtered and concentrated. The residue is taken up in toluene (5 mL), ethanol (5 mL) and sulfur is added (0.16 g; 5 mmol). The reaction mixture is heated with mixing at 70° C. for 12 hours. The reaction is cooled to room temperature and the solvents are evaporated. The residue is purified by HPLC to provide ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate. Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate (5 mmol) is treated with 4-methylbenzoyl chloride (5 mmol) in THF (10 mL). The reaction is stirred at room temperature for 10 hours. The reaction is diluted with 1N NaOH (10 mL) and ethyl acetate (15 mL). The layers are separated, the organic layer is dried with anhydrous sodium sulfate, filtered and concentrated. The residue is purified by flash chromatography to provide ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate. Ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is hydrolyzed under a variety of conditions (e.g. LiOH, water; LiOH, H2O2, water; or NaOH, water) to provide the title compound
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